Solubility profile of 2-Methoxy-2'-thiomorpholinomethyl benzophenone in organic solvents
Solubility profile of 2-Methoxy-2'-thiomorpholinomethyl benzophenone in organic solvents
Technical Whitepaper: Solubility Profiling of 2-Methoxy-2'-thiomorpholinomethyl Benzophenone
Executive Summary
This technical guide provides a comprehensive solubility profile for 2-Methoxy-2'-thiomorpholinomethyl benzophenone (CAS: 898781-47-0), a specialized intermediate often utilized in the synthesis of photoinitiators and pharmaceutical actives.
The molecule exhibits a distinct amphiphilic character dominated by a lipophilic benzophenone core (LogP ~3.5) and a polar, basic thiomorpholine heterocycle. While empirical data confirms high solubility in polar aprotic solvents (DMSO > 70 mg/mL) and negligible solubility in water (< 1 mg/mL), efficient process design requires a granular understanding of its behavior in organic process solvents.
This guide synthesizes available empirical data with Hansen Solubility Parameter (HSP) theory to provide a predictive solubility map, followed by a validated protocol for experimental verification.
Physicochemical Basis & Theoretical Prediction
To understand the solubility behavior of this molecule, we must deconstruct its functional moieties. The solubility is not a single number but a vector interaction between the solute's energy density and the solvent's capacity to overcome it.
Structural Analysis
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Benzophenone Core: Provides strong
stacking interactions. This drives high solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM). -
2-Methoxy Group: Acts as a weak Hydrogen Bond Acceptor (HBA). It increases compatibility with alcohols compared to unsubstituted benzophenone but does not make it water-soluble.
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Thiomorpholinomethyl Group: This is the critical "switch."
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Basicity: The tertiary amine nitrogen provides a pKa ~6.5–7.0, making the molecule pH-sensitive. It will solubilize readily in acidic aqueous media (via protonation) but remains insoluble in neutral/alkaline water.
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Sulfur Atom:[1] Unlike the oxygen in morpholine, the sulfur in thiomorpholine is softer and more lipophilic, reducing water solubility while enhancing affinity for chlorinated solvents.
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Predicted Solubility Profile (Hansen Space)
Based on the group contribution methods for the constituent moieties, we project the following solubility profile.
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Perfect match for the polarizable thiomorpholine sulfur and aromatic core. |
| Polar Aprotic | DMSO, DMF | High (>70 mg/mL) | Confirmed by literature. Dipole-dipole interactions stabilize the ketone and amine. |
| Aromatic | Toluene | High (>50 mg/mL) | |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good general compatibility, though less effective than DCM for the sulfur moiety. |
| Alcohols | Methanol, Ethanol | Low-Moderate (1–10 mg/mL) | H-bonding is possible, but the large hydrophobic core limits saturation. |
| Aliphatic | Hexane, Heptane | Poor (<1 mg/mL) | High energy cost to create a cavity for the polar amine/ketone groups. |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |
Experimental Methodology: Saturation Shake-Flask Protocol
As an application scientist, relying solely on prediction is negligent. The following protocol is the "Gold Standard" for determining thermodynamic solubility. It is designed to be self-validating by including a purity check at the endpoint.
Workflow Visualization
Caption: Standardized Saturation Shake-Flask workflow ensuring thermodynamic equilibrium and chemical stability.
Step-by-Step Protocol
Materials:
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2-Methoxy-2'-thiomorpholinomethyl benzophenone (Solid, >98% purity).
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Solvents (HPLC Grade).
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0.45 µm PTFE Syringe Filters (Nylon filters may bind the benzophenone).
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HPLC System with UV detection (254 nm).
Procedure:
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Preparation: Weigh approximately 100 mg of the solid into a 4 mL glass vial.
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Solvent Addition: Add 1.0 mL of the target solvent.
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Checkpoint: If the solid dissolves immediately, add more solid until a suspension persists. You must have visible solid at the bottom to ensure saturation.
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Equilibration: Cap the vial tightly and place it on an orbital shaker (200 rpm) or magnetic stirrer (low speed) at 25°C ± 1°C for 24 hours.
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Why 24h? Thiomorpholine derivatives can form supersaturated solutions. 24 hours allows the system to settle into a true thermodynamic minimum.
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Phase Separation:
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Allow the vials to stand for 1 hour to let solids sediment.
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Filter the supernatant using a pre-wetted 0.45 µm PTFE filter. (Pre-wetting prevents loss of solute to the filter membrane).
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Quantification:
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Dilute the filtrate 100x with Acetonitrile to bring it within the linear range of the HPLC detector.
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Inject onto a C18 column (Mobile Phase: 80:20 ACN:Water).
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Validation: Compare the chromatogram of the solubility sample against a fresh standard. If new peaks appear, the solvent has reacted with the thiomorpholine (e.g., oxidation in chlorinated solvents or salt formation), and the result is invalid.
Solvent Selection Strategy for Process Development
When developing formulations or reaction pathways for this molecule, use the following logic based on the solubility profile:
Reaction Solvents
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Recommended: Toluene or Dichloromethane (DCM) .
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Reasoning: These provide maximum solubility, allowing for high-concentration processing (reducing reactor volume). Toluene is preferred for scale-up due to better environmental/safety profiles than DCM.
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Avoid: Acetone (if using strong bases).
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Reasoning: While soluble, the thiomorpholine amine can catalyze aldol condensations of the acetone over long durations.
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Crystallization (Purification)
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Anti-Solvent System: Dissolve in Ethyl Acetate (warm) and precipitate by adding Hexane or Heptane .
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Reasoning: The molecule has moderate solubility in esters but is insoluble in aliphatics. This creates a controllable supersaturation curve for growing high-purity crystals.
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Formulation (UV Curing/Pharmaceutical)
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Carrier: Phenoxyethanol or Acrylates (for UV curing).
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Reasoning: For photoinitiator applications, the molecule must dissolve in the monomer blend. The benzophenone core is highly compatible with acrylate monomers.
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References
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National Institute of Standards and Technology (NIST). (2023). Saturation Shake-Flask Method for Solubility Determination. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Abbott, S. (2023). Hansen Solubility Parameters: A User's Handbook. Steven Abbott/Hansen Solubility. Retrieved from [Link]
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Dissolution Technologies. (2018). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]
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World Health Organization (WHO). (2019).[2] General Guidelines for Solubility Determination (Annex 4). Retrieved from [Link]
